molecular formula C8H10ClF2N5 B3033488 1-(3,5-Difluorophenyl)biguanide hydrochloride CAS No. 1030829-66-3

1-(3,5-Difluorophenyl)biguanide hydrochloride

Cat. No.: B3033488
CAS No.: 1030829-66-3
M. Wt: 249.65 g/mol
InChI Key: SAOVSHFMPMBZML-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H10ClF2N5 and a molecular weight of 249.65 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity.

Scientific Research Applications

1-(3,5-Difluorophenyl)biguanide hydrochloride has a wide range of scientific research applications:

Safety and Hazards

Safety information indicates that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Biochemical Analysis

Biochemical Properties

1-(3,5-Difluorophenyl)biguanide hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as protein kinases and phosphatases, influencing their activity and thereby modulating cellular signaling pathways. The compound also binds to specific proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and electrostatic interactions with the target biomolecules .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient temperature conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. This can lead to changes in metabolite levels and overall metabolic balance within the cell. The interactions with enzymes and cofactors are essential for the compound’s role in regulating metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of the compound can influence its activity and effectiveness in modulating biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the compound’s interactions with target biomolecules and its overall effectiveness in modulating cellular processes .

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)biguanide hydrochloride typically involves the reaction of 3,5-difluoroaniline with cyanoguanidine under specific conditions . The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(diaminomethylidene)-2-(3,5-difluorophenyl)guanidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N5.ClH/c9-4-1-5(10)3-6(2-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOVSHFMPMBZML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030829-66-3
Record name Imidodicarbonimidic diamide, N-(3,5-difluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030829-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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